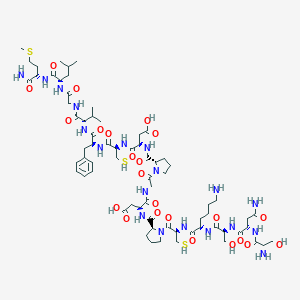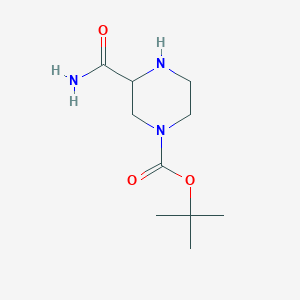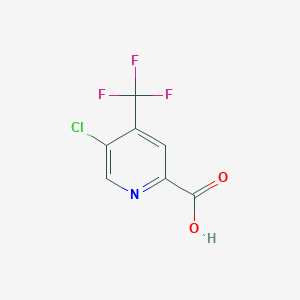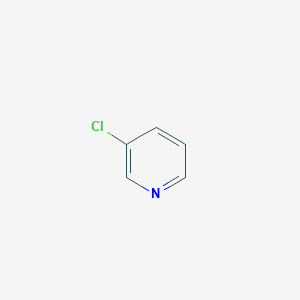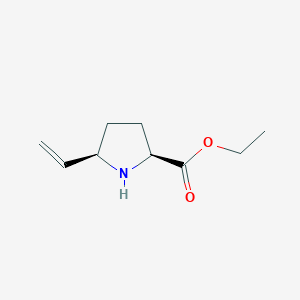
(2S,5R)-Ethyl 5-vinylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5R)-Ethyl 5-vinylpyrrolidine-2-carboxylate, commonly known as EPVC, is a chemical compound that belongs to the family of pyrrolidine carboxylates. It is a chiral molecule that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
EPVC is believed to exert its biological effects by interacting with specific molecular targets in the body. For example, EPVC derivatives have been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which are involved in the regulation of gene expression. Inhibition of these enzymes can lead to changes in the expression of genes that are involved in various biological processes, including cell proliferation, differentiation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
EPVC derivatives have been shown to exhibit a wide range of biochemical and physiological effects in vitro and in vivo. For example, EPVC derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the replication of viruses such as HIV and HCV, and reduce inflammation in animal models of inflammatory diseases. EPVC derivatives have also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPVC is a versatile building block that can be used to synthesize a wide range of compounds with potential biological activities. EPVC derivatives are relatively easy to synthesize and can be obtained in high yields. However, EPVC derivatives can be difficult to purify due to their high polarity and low volatility. In addition, EPVC derivatives can be unstable under certain conditions, which can limit their use in some experiments.
Direcciones Futuras
There are several future directions for the study of EPVC and its derivatives. One potential direction is the development of EPVC derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Another potential direction is the identification of novel molecular targets for EPVC derivatives, which could lead to the discovery of new therapeutic agents for various diseases. Finally, the development of new synthetic methods for EPVC derivatives could lead to the discovery of new compounds with unique biological activities.
Métodos De Síntesis
The synthesis of EPVC involves the reaction between ethyl vinyl ketone and pyrrolidine in the presence of a catalyst. The reaction proceeds via a Michael addition followed by a cyclization step to form the pyrrolidine ring. The resulting product is a racemic mixture of (2S,5R)- and (2R,5S)-EPVC, which can be separated using chiral chromatography.
Aplicaciones Científicas De Investigación
EPVC has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and material science. EPVC is a versatile building block that can be used to synthesize a wide range of compounds with potential biological activities. For example, EPVC derivatives have been shown to exhibit anticancer, antiviral, and anti-inflammatory activities.
Propiedades
Número CAS |
112009-96-8 |
|---|---|
Nombre del producto |
(2S,5R)-Ethyl 5-vinylpyrrolidine-2-carboxylate |
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
ethyl (2S,5R)-5-ethenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-3-7-5-6-8(10-7)9(11)12-4-2/h3,7-8,10H,1,4-6H2,2H3/t7-,8-/m0/s1 |
Clave InChI |
ZAOGTANDWGQXED-YUMQZZPRSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CC[C@@H](N1)C=C |
SMILES |
CCOC(=O)C1CCC(N1)C=C |
SMILES canónico |
CCOC(=O)C1CCC(N1)C=C |
Sinónimos |
Proline, 5-ethenyl-, ethyl ester, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B48239.png)
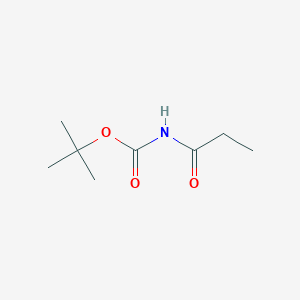
![4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B48241.png)
![1-Azabicyclo[3.2.1]octane-5-carboxamide](/img/structure/B48244.png)
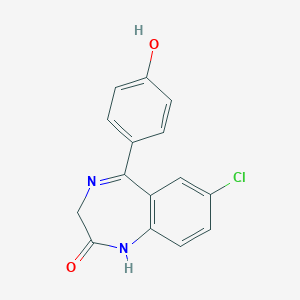
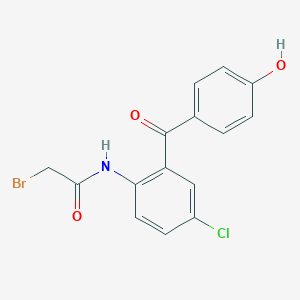
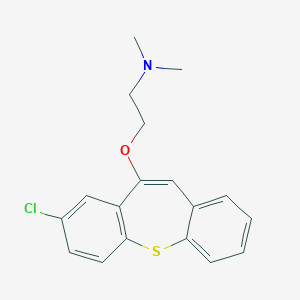
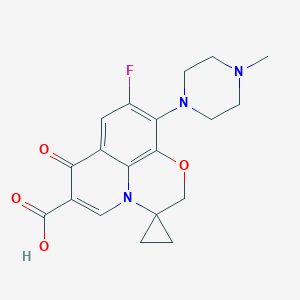
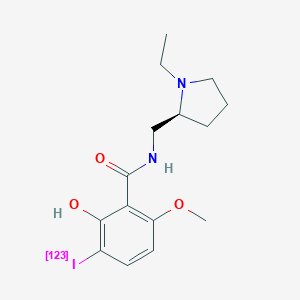
![({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B48267.png)
